molecular formula C16H18BF3N2O2 B2758575 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole CAS No. 1402233-46-8

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No. B2758575
CAS RN: 1402233-46-8
M. Wt: 338.14
InChI Key: QXNKAJOUMBWCGK-UHFFFAOYSA-N
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Description

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H18BF3N2O2 and its molecular weight is 338.14. The purity is usually 95%.
BenchChem offers high-quality 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole serves as a foundational compound for synthesis and structural characterization in scientific research. Studies demonstrate the synthesis of derivatives of this compound, highlighting its role as an intermediate in organic synthesis. The synthesized compounds are characterized through various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction, confirming the expected structural frameworks and offering insight into their molecular properties (Liao et al., 2022; Yang et al., 2021).

Density Functional Theory (DFT) Studies

DFT studies are conducted on the derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole to calculate molecular structures and to compare these with experimental results from X-ray diffraction. These studies offer deep insights into the electronic properties and molecular conformations, aiding in the understanding of the compound's reactivity and stability (Yang et al., 2021).

Molecular Docking and ADME Studies

Further extending its application, the compound and its derivatives are subjects of molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict their biological activity and pharmacokinetic properties. These studies aim to explore the potential therapeutic uses of the compound by understanding its interaction with biological targets and its behavior within biological systems (Dhevaraj et al., 2019).

Potential in Material Science

Moreover, the compound's derivatives exhibit potential applications in material science, particularly in the development of fluorescent films and electroluminescent materials. The manipulation of its structural features leads to the synthesis of compounds with desirable photophysical properties, showcasing the versatility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in the design of new functional materials (Soboleva et al., 2017).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BF3N2O2/c1-14(2)15(3,4)24-17(23-14)12-9-21-22(10-12)13-7-5-11(6-8-13)16(18,19)20/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNKAJOUMBWCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

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